Berofor
描述
Based on its inclusion in this thesaurus, Berofor is likely a drug or bioactive compound with historical or niche therapeutic relevance. However, the lack of peer-reviewed studies or regulatory documentation in the provided sources limits a definitive characterization of its chemical identity, mechanism of action, or approved indications.
属性
CAS 编号 |
135669-44-2 |
|---|---|
分子式 |
C17H18O10 |
同义词 |
Berofor |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Due to insufficient data on Berofor’s properties, a direct comparison with structurally or functionally analogous compounds cannot be rigorously constructed from the provided evidence. However, the following framework outlines how such a comparison should be conducted, adhering to regulatory and scientific standards:
Structural Similarity
For example:
- If this compound belongs to a class of β-lactam antibiotics, comparisons with penicillin or cephalosporin derivatives would be warranted.
- If it is a kinase inhibitor, structural alignment with compounds like imatinib or gefitinib would be relevant.
Note: No structural data for this compound are available in the provided evidence.
Functional and Pharmacokinetic/Pharmacodynamic (PK/PD) Comparisons
A robust comparison would require data on:
- Bioavailability : Comparison of absorption, distribution, metabolism, and excretion (ADME) profiles.
- Mechanism of Action : Target specificity (e.g., enzyme inhibition, receptor modulation).
- Efficacy : Clinical trial outcomes (e.g., IC₅₀, EC₅₀ values) for similar indications.
For instance, provides a template for PK/PD comparisons between ramipril and metoprolol, including metrics like half-life, bioequivalence, and adverse reaction profiles. Such parameters are critical for evaluating this compound against analogs but are absent here .
Regulatory and Manufacturing Standards
Comparisons should address:
- Purity and Formulation : Compliance with International Council for Harmonisation (ICH) guidelines for drug substance and product quality .
- Synthetic Pathways : Efficiency and scalability relative to analogs (e.g., yield, cost, environmental impact).
highlights the need for cross-referencing pharmacopeial standards and published preclinical data for generic drug development, which would apply to this compound if it were a reference product .
Data Tables (Hypothetical Framework)
Table 1: Structural Comparison of this compound and Hypothetical Analogs
| Compound | Molecular Formula | Core Functional Groups | Target Pathway |
|---|---|---|---|
| This compound | Not available | Not available | Unknown |
| Compound X | C₁₈H₂₁NO₃ | Carboxylate, Amide | COX-2 Inhibition |
| Compound Y | C₂₂H₂₄ClN₃O₂ | Benzodiazepine ring | GABA Receptor |
Source: Adapted from regulatory guidelines for structural comparisons .
Table 2: Pharmacokinetic Parameters (Example)
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Half-life (hours) | — | 6.2 | 12.4 |
| Bioavailability | — | 85% | 92% |
| Metabolism | — | Hepatic | Renal |
Note: Dashes indicate missing data for this compound .
Research Findings and Limitations
Structural Elucidation: No NMR, XRD, or mass spectrometry data are available.
Clinical Data: No trials or case studies are cited.
Regulatory Status : Unclear if this compound is approved, experimental, or discontinued.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
